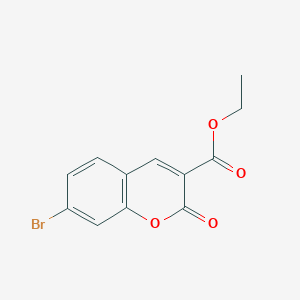

Ethyl 7-bromo-2-oxochromene-3-carboxylate

Description

Chemical Identity and Registry Information

Ethyl 7-bromo-2-oxochromene-3-carboxylate is officially registered under the Chemical Abstracts Service number 105837-04-5 and is catalogued in the PubChem database as compound identifier 91658848. The compound adheres to International Union of Pure and Applied Chemistry nomenclature standards, with the systematic name reflecting its complete structural framework. The molecular formula C₁₂H₉BrO₄ indicates the presence of twelve carbon atoms, nine hydrogen atoms, one bromine atom, and four oxygen atoms, yielding a molecular weight of 297.10 grams per mole.

The compound's nomenclature follows established conventions for substituted chromene derivatives, where the chromene core structure serves as the parent framework. The systematic approach to naming begins with identifying the chromene backbone, followed by designation of the substitution pattern. The numerical position indicators specify the exact locations of functional groups: the bromine substituent occupies position 7 of the benzene ring, the carbonyl oxygen defines position 2, and the ethyl carboxylate group resides at position 3 of the pyranone ring system.

Structural Nomenclature Analysis

The International Chemical Identifier representation provides a standardized format for the compound: InChI=1S/C12H9BrO4/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6H,2H2,1H3. This identifier encodes the complete molecular connectivity and stereochemical information. The corresponding InChI Key PEFCMZDIJKRRHC-UHFFFAOYSA-N serves as a unique hash code for database searches and computational applications.

The Simplified Molecular Input Line Entry System representation CCOC(=O)C1=CC2=C(C=C(C=C2)Br)OC1=O provides an alternative linear notation that explicitly shows the molecular connectivity. This notation clearly demonstrates the ester linkage between the carboxylic acid functionality and the ethyl group, as well as the specific positioning of the bromine substituent within the aromatic system.

Properties

IUPAC Name |

ethyl 7-bromo-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO4/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFCMZDIJKRRHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2)Br)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of Ethyl 7-bromo-2-oxochromene-3-carboxylate

General Synthetic Approach

The compound this compound is typically synthesized by introducing a bromine atom at the 7-position of a chromen-2-one (coumarin) core, followed by esterification at the 3-carboxylate position. The key steps involve:

- Selective bromination of the chromene ring at the 7-position.

- Formation of the 2-oxo group (chromen-2-one structure).

- Esterification of the carboxylic acid group to the ethyl ester.

Specific Synthetic Routes and Conditions

Bromination of Coumarin Derivatives

Selective bromination is critical to obtain the 7-bromo substitution without affecting other positions. Literature and patent data indicate that bromination is performed under controlled conditions to avoid polybromination or side reactions.

- Bromination is often carried out using bromine or brominating agents in inert solvents with temperature control (e.g., cooling to -10 °C to 0 °C).

- Inert atmosphere (nitrogen) and stirring are maintained to ensure selectivity and safety.

- The bromination step can be conducted on precursor coumarins or chromen-2-one derivatives.

Esterification to Form Ethyl Ester

After bromination, the carboxylic acid group is esterified to form the ethyl ester:

- Esterification is typically acid-catalyzed using concentrated sulfuric acid (H₂SO₄) as a catalyst.

- The reaction is performed by refluxing the brominated acid with ethanol.

- Dean-Stark apparatus or similar setups are used to continuously remove water formed during esterification, driving the reaction to completion.

- Purification is achieved by distillation under reduced pressure to isolate the pure ethyl ester.

Representative Experimental Procedure (Based on Patent and Literature Data)

| Step | Reagents and Conditions | Description | Outcome / Yield |

|---|---|---|---|

| 1 | Bromination of chromen-2-one derivative with bromine in inert solvent, temperature -10 °C to 0 °C, under nitrogen atmosphere | Selective introduction of bromine at 7-position | High selectivity, minimized side products |

| 2 | Esterification of 7-bromo-2-oxo-2H-chromene-3-carboxylic acid with ethanol, H₂SO₄ catalyst, reflux, Dean-Stark apparatus | Conversion of acid to ethyl ester, removal of water to drive reaction | Yield > 75%, purity > 99% after distillation |

Catalytic and Coupling Methods in Related Coumarin Derivative Syntheses

Recent research (2024) demonstrates palladium-catalyzed coupling reactions to modify brominated coumarin derivatives, indicating the versatility of the 7-bromo intermediate:

- Use of palladium complexes such as [PdCl₂(dppf)·CH₂Cl₂] in the presence of bases (e.g., K₃PO₄) and phase transfer catalysts (e.g., tetrabutylammonium bromide) in acetonitrile.

- Reactions performed under reflux and nitrogen atmosphere.

- These methods enable further functionalization but require the initial preparation of the brominated chromen-2-one ester.

Detailed Research Findings and Analysis

Reaction Parameters Affecting Bromination

- Temperature control is crucial to prevent over-bromination.

- Inert atmosphere reduces side reactions with oxygen or moisture.

- Slow addition of bromine and efficient stirring improve selectivity.

Esterification Optimization

- Use of Dean-Stark apparatus ensures continuous removal of water, shifting equilibrium toward ester formation.

- Acid catalyst concentration and reflux time influence yield and purity.

- Purification by fractional distillation under reduced pressure yields high-purity ethyl ester.

Purification and Characterization

- Silica gel column chromatography is used post-reaction to remove impurities.

- Distillation under vacuum (e.g., 50 mbar) refines the product.

- Characterization by ^1H NMR confirms structure and substitution pattern.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Bromination | Direct bromination of chromen-2-one | Bromine, inert solvent | -10 °C to 0 °C, N₂ atmosphere | High selectivity | Avoids polybromination |

| Esterification | Acid-catalyzed esterification | Ethanol, H₂SO₄ catalyst | Reflux, Dean-Stark apparatus | >75% yield, >99% purity | Water removal critical |

| Purification | Column chromatography and vacuum distillation | Silica gel, reduced pressure distillation | Ambient to 50 mbar vacuum | High purity product | Essential for analytical grade |

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-2-oxochromene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Major Products

Substitution: Formation of substituted chromene derivatives.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of oxidized chromene derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 7-bromo-2-oxochromene-3-carboxylate has the molecular formula and a molecular weight of approximately 297.10 g/mol. The presence of the bromine atom at the 7-position enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Pharmaceutical Applications

- Antimicrobial Activity :

-

Anticancer Research :

- Research has highlighted the compound's effectiveness against certain cancer cell lines. Its derivatives have been shown to induce apoptosis in cancer cells, suggesting its utility in cancer therapeutics . The compound's structural features may enhance its interaction with biological targets involved in cancer progression.

- Enzyme Inhibition :

Organic Synthesis Applications

- Building Block for Synthesis :

-

Synthesis of Heterocycles :

- The compound can be utilized in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry due to their diverse biological activities. For example, reactions involving hydrazine derivatives have been reported to produce valuable hydrazones and other heterocycles from this compound .

Case Studies and Research Findings

- Antibacterial Studies :

- Cancer Cell Line Testing :

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-2-oxochromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s bromine atom and carbonyl groups play crucial roles in its reactivity and biological activity. It can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of ethyl 7-bromo-2-oxochromene-3-carboxylate, it is compared to structurally related chromene and quinoline derivatives (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Key Comparisons:

Structural Differences: Chromene vs. Quinoline Core: Chromenes (oxygen-containing heterocycles) exhibit planar structures with extended π-conjugation, enhancing fluorescence properties. Quinoline derivatives (nitrogen-containing) are more basic and interact differently with biological targets . Substituent Effects:

- Electron-Withdrawing Groups (Br, NO₂): Bromine at the 7-position (chromene) or 8-position (quinoline) increases electrophilicity, facilitating nucleophilic substitution reactions. For example, the bromo group in this compound can be replaced in Suzuki couplings to generate biaryl systems .

- Electron-Donating Groups (NEt₂, OMe): Diethylamino or methoxy substituents enhance electron density, stabilizing the chromene ring and shifting UV-Vis absorption to longer wavelengths .

Spectral Features: ¹H NMR: Bromine’s deshielding effect causes downfield shifts in adjacent protons. For instance, H-6 and H-8 in this compound are expected near δ 7.50–8.00, whereas H-4 (adjacent to the ketone) appears as a singlet around δ 8.50 . In contrast, diethylamino-substituted chromenes show distinct triplets (δ 1.24–1.36) and quartets (δ 3.46–3.47) for ethyl groups .

Applications: Pharmaceuticals: Quinoline derivatives (e.g., ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate) are explored as kinase inhibitors due to their planar structure and metal-chelating ability . Chromene derivatives, including the bromo compound, are precursors for anticoagulants and antimicrobial agents. Material Science: Diethylamino-substituted chromenes (e.g., ethyl 7-(diethylamino)-2-oxochromene-3-carboxylate) exhibit strong fluorescence, making them suitable for OLEDs and bioimaging .

Reactivity :

- The bromo substituent in this compound allows for palladium-catalyzed cross-coupling reactions, whereas the hydroxy or methoxy groups in analogues participate in etherification or alkylation .

Biological Activity

Ethyl 7-bromo-2-oxochromene-3-carboxylate (CAS No. 105837-04-5) is a compound belonging to the class of chromene derivatives, which have garnered attention for their diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, research findings, and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉BrO₄ |

| Molecular Weight | 297.1 g/mol |

| Melting Point | Not specified |

| Density | Not specified |

| Boiling Point | Not specified |

This compound exhibits inhibitory effects on various biological pathways, particularly through its interaction with enzymes and cellular targets. Research has indicated that this compound may act as a competitive inhibitor against specific metabolic enzymes, similar to other chromene derivatives that have shown promise in cancer therapeutics.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been observed to inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Case Study : In a study focusing on its effects on HeLa cells, this compound demonstrated significant cytotoxicity with an IC50 value of approximately 2.7 µM , indicating its potential as a therapeutic agent against cervical cancer .

Antibacterial and Antifungal Activity

This compound has also been evaluated for its antibacterial and antifungal properties . Preliminary results suggest that it exhibits moderate activity against various bacterial strains and fungi, making it a candidate for further pharmaceutical development.

- Research Findings : In vitro assays indicated that this compound can inhibit the growth of Staphylococcus aureus and Candida albicans, showcasing its broad-spectrum antimicrobial potential .

Structure-Activity Relationship (SAR)

The presence of the bromine atom at the 7-position of the chromene ring is crucial for enhancing the compound's reactivity and biological activity. Comparative studies with other halogenated derivatives suggest that bromination increases the lipophilicity and cellular uptake, thereby improving efficacy against target cells.

Synthesis Pathways

This compound can be synthesized through various methods, including:

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing Ethyl 7-bromo-2-oxochromene-3-carboxylate with high yield and purity?

- Methodological Answer : A common approach involves coupling 7-bromo-2-oxochromene-3-carboxylic acid with ethanol via a Steglich esterification using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts. Alternatively, acid chloride intermediates can be generated using thionyl chloride (SOCl₂), followed by reaction with ethanol under anhydrous conditions. Purification via recrystallization (e.g., using diethyl ether or ethyl acetate/hexane mixtures) or column chromatography (SiO₂, eluting with DCM/ethyl acetate) ensures high purity. Yield optimization requires strict control of reaction temperature (0–25°C) and moisture exclusion .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~164 ppm in ¹³C NMR), brominated aromatic protons (δ ~7.3–8.1 ppm in ¹H NMR), and the ethyl group (triplet at δ ~1.3 ppm for CH₃, quartet at δ ~4.3 ppm for CH₂).

- HRMS : Confirm molecular ion peaks ([M+H]⁺ or [M+Na]⁺) with <2 ppm deviation from theoretical values.

- IR : Ester C=O stretching (~1720 cm⁻¹) and lactone C=O (~1680 cm⁻¹) bands are diagnostic. Cross-validation with reference data from structurally analogous chromene derivatives is essential .

Q. How can researchers optimize purification post-synthesis to minimize byproducts?

- Methodological Answer : After synthesis, residual acids or unreacted reagents are removed via aqueous washes (e.g., 1M HCl or NaHCO₃). For polar byproducts, silica gel chromatography with gradient elution (hexane → ethyl acetate) is effective. Recrystallization in ethanol/water mixtures or toluene can isolate the product with >95% purity. Monitoring by TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) ensures homogeneity .

Advanced Research Questions

Q. How can contradictions in NMR data for this compound be resolved?

- Methodological Answer : Discrepancies in splitting patterns (e.g., unexpected coupling) may arise from dynamic effects or impurities. Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can confirm spatial proximity of aromatic protons and the ester group. Variable-temperature NMR (e.g., −20°C to 60°C) helps identify conformational exchange. Compare with crystallographic data (e.g., CSD entries) to validate assignments .

Q. What strategies are recommended for determining the crystal structure of this compound using SHELX software?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Structure Solution : SHELXT for initial phase determination via dual-space methods.

- Refinement : SHELXL with least-squares minimization. Apply anisotropic displacement parameters for non-H atoms. Use the SQUEEZE tool (PLATON) to model disordered solvent. Validate geometry using CheckCIF; ensure R1 < 5% and wR2 < 10%. Hydrogen bonding and π-π interactions can be analyzed using Mercury .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian, B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., C-7 bromine). Fukui indices (ƒ⁻) highlight susceptibility to nucleophilic attack. Solvent effects (PCM model) and transition-state optimization (IRC) predict reaction pathways. Compare with experimental kinetics (e.g., SNAr with amines) to validate computational models .

Q. What approaches are used to establish structure-activity relationships (SAR) for bioactivity studies involving this compound?

- Methodological Answer :

- Derivatization : Synthesize analogs with substitutions at C-7 (e.g., Cl, F, alkyl) or the ester group (e.g., methyl, tert-butyl).

- Assays : Test in vitro against target enzymes (e.g., kinases, proteases) or cell lines (IC₅₀ determination). Use molecular docking (AutoDock Vina) to correlate activity with binding affinity.

- Data Analysis : Apply multivariate regression (e.g., CoMFA, CoMSIA) to identify critical steric/electronic parameters. Cross-validate with crystallographic ligand-protein complexes .

Q. How should researchers address conflicting bioactivity data across different studies?

- Methodological Answer :

- Reproducibility Checks : Confirm assay conditions (e.g., solvent DMSO concentration ≤1%, cell passage number).

- Counter-Screens : Rule out false positives via orthogonal assays (e.g., fluorescence quenching controls in enzyme assays).

- Meta-Analysis : Use public databases (ChEMBL, PubChem) to compare IC₅₀ values. Consider batch variability in compound purity (HPLC ≥98%) and stereochemical integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.